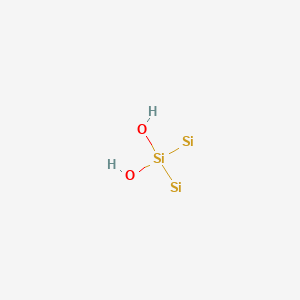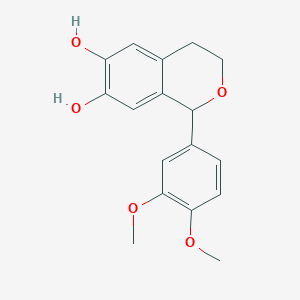
CID 78069402
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78069402 is a chemical compound that has garnered significant interest in various fields of scientific research This compound is known for its unique chemical properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78069402 involves several steps, each requiring specific reagents and conditions. The most common synthetic route includes the formation of intermediate compounds, which are then subjected to various chemical reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve the use of advanced equipment and techniques to maintain consistency and efficiency. The industrial production process is designed to be cost-effective while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: CID 78069402 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can range from simple derivatives to complex compounds with enhanced properties and functionalities.
Scientific Research Applications
CID 78069402 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biochemical processes and pathways. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic agent. In industry, it is utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of CID 78069402 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological responses, depending on the context and application.
Comparison with Similar Compounds
CID 78069402 is unique compared to other similar compounds due to its distinct chemical structure and properties. Similar compounds may share some characteristics, but this compound stands out for its specific applications and effectiveness. Some of the similar compounds include those with related chemical backbones or functional groups, but they may differ in terms of reactivity, stability, and overall performance.
Properties
Molecular Formula |
H2O2Si3 |
|---|---|
Molecular Weight |
118.27 g/mol |
InChI |
InChI=1S/H2O2Si3/c1-5(2,3)4/h1-2H |
InChI Key |
GDDPXIAUHLQFBA-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)([Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)


![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)
![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)


